2-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)pyridine-3-carboxamide
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-N-(pyridin-3-yl)pyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a pyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)pyridine-3-carboxamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminobenzothiazole with pyridine-3-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation, and at a temperature range of 80-100°C.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form derivatives with increased oxidation states.
Reduction: Reduction reactions can be performed to modify the pyridine ring.
Substitution: Substitution reactions at different positions of the benzothiazole and pyridine rings can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized benzothiazole derivatives, reduced pyridine derivatives, and various substituted analogs of the parent compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 2-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)pyridine-3-carboxamide has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new drugs targeting various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-(1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(1,3-Benzothiazol-2-yl)nicotinic acid
2-(1,3-Benzothiazol-2-yl)pyridine-3-carboxylic acid
N-(Pyridin-3-yl)pyridine-3-carboxamide
Uniqueness: 2-(1,3-Benzothiazol-2-yl)-N-(pyridin-3-yl)pyridine-3-carboxamide stands out due to its unique combination of functional groups and structural features. This combination provides it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-pyridin-3-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS/c23-17(21-12-5-3-9-19-11-12)13-6-4-10-20-16(13)18-22-14-7-1-2-8-15(14)24-18/h1-11H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIODMIIMCJGCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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